molecular formula C8H12Cl2N2O3 B2422053 2-amino-3-(2-hydroxypyridin-3-yl)propanoic acid dihydrochloride CAS No. 2287260-11-9

2-amino-3-(2-hydroxypyridin-3-yl)propanoic acid dihydrochloride

Cat. No.: B2422053
CAS No.: 2287260-11-9
M. Wt: 255.1
InChI Key: XQKUIUKXPXVDLY-UHFFFAOYSA-N
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Description

2-amino-3-(2-hydroxypyridin-3-yl)propanoic acid dihydrochloride is a compound that belongs to the class of amino acids It is characterized by the presence of a pyridine ring substituted with an oxo group at the 2-position and an amino group at the 3-position

Properties

IUPAC Name

2-amino-3-(2-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.2ClH/c9-6(8(12)13)4-5-2-1-3-10-7(5)11;;/h1-3,6H,4,9H2,(H,10,11)(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKUIUKXPXVDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(2-hydroxypyridin-3-yl)propanoic acid dihydrochloride typically involves the reaction of 2-aminopyridine with suitable reagents to introduce the oxo group at the 2-position and the amino group at the 3-position. One common method involves the acylation of 2-aminopyridine with maleic or citraconic anhydrides, followed by Michael addition . The reaction conditions often include the use of solvents such as ethanol or pyridine and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(2-hydroxypyridin-3-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The amino and oxo groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-amino-3-(2-hydroxypyridin-3-yl)propanoic acid dihydrochloride serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it useful for creating more complex molecules .
  • Reagent in Organic Reactions : The compound is employed as a reagent in several organic reactions, including acylation and Michael addition reactions, which are pivotal in synthesizing pharmaceuticals and agrochemicals.

Biology

  • Enzyme Activity Studies : This compound can be utilized to study enzyme kinetics and mechanisms due to its ability to interact with specific enzyme active sites. Its structural similarity to amino acids allows it to mimic natural substrates .
  • Protein Interaction Studies : The compound's interactions with proteins can be investigated to understand metabolic pathways and protein folding processes, contributing valuable insights into cellular functions .

Pharmaceutical Development

  • Potential Drug Candidate : Preliminary studies indicate that this compound may exhibit biological activity that could be harnessed for therapeutic applications. Its mechanism of action may involve modulation of specific receptors or inhibition of enzymes linked to disease pathways .

Case Studies

Several studies have highlighted the utility of this compound:

  • Synthesis and Characterization : Research detailing the synthesis of derivatives from this compound demonstrated its effectiveness as a precursor for biologically active molecules. Characterization techniques such as NMR and mass spectrometry confirmed the successful synthesis of these derivatives .
  • Biological Assays : In vitro assays have shown that derivatives of this compound possess antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. The disc diffusion method was employed to evaluate antimicrobial efficacy, revealing promising results that warrant further exploration .

Data Table: Applications Overview

Application AreaSpecific Use CaseFindings/Notes
ChemistryBuilding block for complex molecule synthesisVersatile in organic reactions
BiologyEnzyme activity studiesMimics natural substrates
Pharmaceutical DevelopmentPotential drug candidateExhibits biological activity
Antimicrobial ResearchAssessed against bacterial strainsEffective against S. aureus and E. coli

Mechanism of Action

The mechanism of action of 2-amino-3-(2-hydroxypyridin-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of metabolic pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-(2-hydroxypyridin-3-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.

Biological Activity

2-Amino-3-(2-hydroxypyridin-3-yl)propanoic acid dihydrochloride, commonly referred to as a derivative of amino acids, has garnered attention for its potential biological activities. This compound, with the CAS number 31140-69-9, is characterized by its unique molecular structure that includes both an amino group and a hydroxypyridine moiety, which may contribute to various biological interactions.

The molecular formula of this compound is C8H10N2O3C_8H_{10}N_2O_3, and it has a molecular weight of 182.18 g/mol. The compound is typically available in a powder form and is soluble in water due to the presence of hydrochloride salts, which enhance its bioavailability .

Antioxidant Properties

Research indicates that compounds with similar structural features often exhibit antioxidant activities. For example, studies on related derivatives have shown significant radical scavenging capabilities, suggesting that 2-amino-3-(2-hydroxypyridin-3-yl)propanoic acid could potentially mitigate oxidative stress in biological systems .

Antimicrobial Activity

The antimicrobial potential of similar compounds has been documented extensively. For example, derivatives containing hydroxyl and amino groups have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism is often linked to disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial growth .

Case Studies and Research Findings

Several studies highlight the biological relevance of compounds similar to 2-amino-3-(2-hydroxypyridin-3-yl)propanoic acid:

  • Cytotoxicity in Cancer Models : A study investigating the effects of related compounds on A549 lung cancer cells found significant reductions in cell viability, indicating potential therapeutic applications .
  • Antioxidant Activity : Research on hydroxypyridine derivatives revealed their ability to scavenge free radicals effectively, suggesting a protective role against oxidative damage .
  • Antimicrobial Screening : In vitro assays demonstrated that certain derivatives exhibited potent antimicrobial activity against drug-resistant strains, highlighting their potential as new antimicrobial agents .

Data Table: Biological Activities Summary

Activity TypeRelated Compound FindingsReferences
AntioxidantSignificant radical scavenging capabilities
AnticancerReduced viability in A549 lung cancer cells
AntimicrobialEffective against Gram-positive and negative bacteria

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